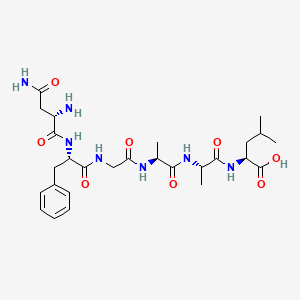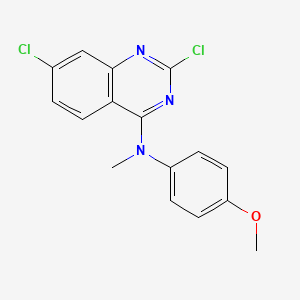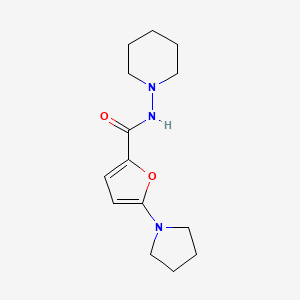![molecular formula C17H28N2O4 B14211214 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline CAS No. 620115-15-3](/img/structure/B14211214.png)
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is a complex organic compound characterized by the presence of a tetraoxa-azacyclopentadecane ring attached to a benzene ring via a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline typically involves the reaction of 4-formylbenzoic acid with 1,4,7,10-tetraoxa-13-azacyclopentadecane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product, 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde, is then reduced to the corresponding aniline derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow systems, can be applied to scale up the laboratory synthesis to an industrial level.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require acidic conditions and the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde: An intermediate in the synthesis of the aniline derivative.
1,4,7,10-Tetraoxa-13-azacyclopentadecane: The parent compound, which serves as a building block for the synthesis of various derivatives.
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]-9,10-dihydroacridin-9-one:
Uniqueness
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is unique due to the presence of both the tetraoxa-azacyclopentadecane ring and the aniline group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Propiedades
Número CAS |
620115-15-3 |
|---|---|
Fórmula molecular |
C17H28N2O4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)aniline |
InChI |
InChI=1S/C17H28N2O4/c18-17-3-1-16(2-4-17)15-19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-15,18H2 |
Clave InChI |
JNWVSGZOLFRQAS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)

![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
![Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate](/img/structure/B14211189.png)






